molecular formula C14H10ClNO B10841653 2-Chloro-4-(o-tolyloxy)benzonitrile

2-Chloro-4-(o-tolyloxy)benzonitrile

Cat. No.: B10841653
M. Wt: 243.69 g/mol
InChI Key: NOLQETBWRAYXMF-UHFFFAOYSA-N
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Description

2-chloro-4-(o-tolyloxy)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a chloro group, a tolyloxy group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(o-tolyloxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorotoluene with a suitable nitrile source under specific conditions. For example, the ammoxidation of 2-chlorotoluene in the presence of a catalyst such as V2O5/Al2O3 can yield 2-chlorobenzonitrile . This reaction typically occurs in a fixed bed reactor at atmospheric pressure .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(o-tolyloxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-4-(o-tolyloxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-(o-tolyloxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-(o-tolyloxy)benzonitrile is unique due to the presence of both the chloro and tolyloxy groups, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

2-chloro-4-(2-methylphenoxy)benzonitrile

InChI

InChI=1S/C14H10ClNO/c1-10-4-2-3-5-14(10)17-12-7-6-11(9-16)13(15)8-12/h2-8H,1H3

InChI Key

NOLQETBWRAYXMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

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